2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system comprising a thiophene fused to a pyrimidine ring. Key structural attributes include:
- 3-butyl substitution: A butyl chain at position 3 of the pyrimidine ring, which may enhance lipophilicity and influence binding interactions.
- Acetamide linkage: A methylene bridge connects the thienopyrimidine core to an N-[3-(methylsulfanyl)phenyl] group. The 3-(methylsulfanyl)phenyl substituent introduces a sulfur atom, which could modulate electronic properties and solubility.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-4-9-21-18(24)17-15(8-10-27-17)22(19(21)25)12-16(23)20-13-6-5-7-14(11-13)26-2/h5-8,10-11,17H,3-4,9,12H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJDTQPHVUEMO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)SC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation reaction between a thieno[3,2-d]pyrimidinone derivative and a phenylacetamide derivative. This process typically requires a series of steps, including the formation of an intermediate followed by cyclization. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to improve yield and reduce costs. Continuous flow reactors and automated systems may be utilized to maintain consistent reaction conditions and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives when exposed to oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may target the oxo groups within the thieno[3,2-d]pyrimidine ring, potentially converting them into hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: This compound can participate in various substitution reactions, particularly at the phenyl ring, where halogenation or nitration can occur under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), concentrated nitric acid.
Major Products
The reactions typically yield products such as sulfoxides, sulfones, halogenated derivatives, and nitrated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its thieno[3,2-d]pyrimidine structure allows it to fit into active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific biological system being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
| Attribute | Target Compound | CAS 1040632-67-4 |
|---|---|---|
| Core structure | Thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine |
| Pyrimidine substituents | 3-butyl, 2,4-dioxo | 3-methyl, 4-oxo, 7-phenyl |
| Acetamide substituent | 3-(methylsulfanyl)phenyl | 4-butylphenyl |
| Molecular formula | Not explicitly provided | C₂₅H₂₅N₃O₂S₂ |
| Molecular weight | Not explicitly provided | 463.614 g/mol |
| Key differences | - Butyl at pyrimidine C3; sulfanyl group at phenyl | - Methyl and phenyl at pyrimidine; butyl at phenyl |
Implications :
- The target compound’s 3-butyl group may confer greater hydrophobicity compared to the methyl group in CAS 1040632-67-4.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
Implications :
- The benzothieno-triazolopyrimidine core in Compound 10a adds a triazole ring, increasing molecular rigidity and complexity compared to the target compound.
- The tetrahydro moiety in Compound 10a may improve solubility but reduce aromaticity.
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide
Implications :
- Compound B13’s tetrahydropyrimidine ring is non-aromatic, contrasting with the fully conjugated thienopyrimidine core of the target compound.
- The sulfamoyl group in B13 may enhance hydrogen-bonding capacity compared to the methylsulfanyl group in the target.
Biological Activity
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide represents a unique structure within the thieno[3,2-d]pyrimidine class of compounds. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its antibacterial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 387.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core with a butyl substituent and an acetamide moiety linked to a phenyl group containing a methylthio substitution.
Antibacterial and Antifungal Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:
- In vitro assays demonstrated that the compound can inhibit the growth of various bacterial strains by disrupting their metabolic pathways.
- The compound's mechanism involves interaction with specific biological targets that are essential for microbial survival .
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- In vitro studies showed that it inhibits cell proliferation in various cancer cell lines. The inhibition is attributed to its ability to interfere with critical signaling pathways involved in cell cycle regulation.
- A notable case study highlighted its effectiveness against breast cancer cells, where it demonstrated a dose-dependent reduction in cell viability .
The primary biological target for this compound appears to be Poly (ADP-ribose) polymerases (PARP) . By inhibiting PARP activity:
- The compound disrupts DNA repair mechanisms in cancer cells, leading to increased apoptosis .
- This mechanism is particularly relevant for cancers that rely heavily on PARP for survival following DNA damage.
Structure-Activity Relationship (SAR)
A detailed analysis of similar compounds has provided insights into the structure-activity relationship:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide | Similar core structure with different fluorophenyl substitution | Antimicrobial |
| 5-Methylthieno[3,2-d]pyrimidine derivatives | Variations in substituents on the pyrimidine ring | Antiviral |
| 4-Amino-3-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]quinolin-6-one | Different core but similar substitution patterns | Anticancer |
This table illustrates how modifications in substituents influence the biological activity of thieno[3,2-d]pyrimidine derivatives.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable properties:
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Formation of the thienopyrimidinone ring via cyclization of thiourea derivatives with β-keto esters under acidic conditions .
- Alkylation/Substitution : Introduction of the butyl group at the 3-position and the acetamide moiety at the 1-position using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Purification : Challenges include isolating intermediates due to poor solubility, requiring techniques like column chromatography or recrystallization with polar aprotic solvents (e.g., DMSO/water mixtures) .
Critical impurities include unreacted starting materials, oxidation byproducts (e.g., sulfone derivatives from the methylsulfanyl group), and regioisomers .
Advanced: How can computational chemistry resolve contradictions in reported bioactivity data?
Answer:
Conflicting bioactivity data may arise from variations in assay conditions (e.g., pH, solvent) or off-target interactions. Computational methods can:
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) by analyzing interactions between the compound’s methylsulfanyl group and hydrophobic pockets .
- QSAR Modeling : Identify structural determinants of activity by correlating substituent effects (e.g., alkyl chain length at the 3-position) with experimental IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over time, explaining discrepancies in IC₅₀ values across studies .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidinone ring (e.g., chemical shifts at δ 7.2–7.5 ppm for aromatic protons) and the methylsulfanyl group (δ 2.5 ppm for SCH₃) .
- FTIR : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide N–H bending (1550–1600 cm⁻¹) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion at m/z 445.15 for C₂₁H₂₅N₃O₃S₂) .
Advanced: How to design experiments to optimize pharmacokinetic properties?
Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the acetamide’s phenyl ring while monitoring logP via HPLC .
- Metabolic Stability : Use liver microsome assays to identify metabolic soft spots (e.g., oxidation of the butyl chain) and stabilize via deuteration or fluorination .
- Bioavailability Screening : Employ parallel artificial membrane permeability assays (PAMPA) to correlate structural modifications (e.g., methylsulfanyl → sulfoxide) with absorption rates .
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
Answer:
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with affinity proteomics to identify binding partners .
- Pathway Analysis : Use phosphoproteomics to map downstream signaling effects (e.g., inhibition of MAPK pathways) .
- Orthogonal Assays : Cross-validate results using thermal shift assays (TSA) and surface plasmon resonance (SPR) to confirm target engagement .
Basic: How to address synthetic yield variability in scale-up?
Answer:
- DoE Optimization : Apply factorial design to test variables like temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hr) .
- Continuous Flow Chemistry : Improve reproducibility by minimizing exothermic side reactions during cyclization steps .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation in real time .
Advanced: How to resolve crystallographic ambiguities in the thienopyrimidinone core?
Answer:
- SC-XRD : Single-crystal X-ray diffraction confirms the planarity of the fused thieno-pyrimidine system and dihedral angles between substituents .
- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries to detect lattice distortions .
- Powder XRD : Assess polymorphic forms arising from solvent effects (e.g., DMF vs. ethanol) during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
